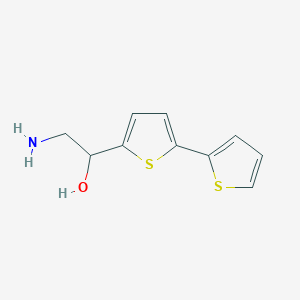
2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol, also known as TTE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. TTE belongs to the family of thiol-containing compounds, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol is not fully understood, but it is believed to involve the modulation of various signaling pathways that are involved in cell growth, survival, and differentiation. 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to the development of various diseases. 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has also been found to modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has been found to reduce oxidative stress and inflammation in various tissues, including the heart and brain. 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol in lab experiments include its relatively low cost, ease of synthesis, and potential therapeutic applications. However, the limitations of using 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol in lab experiments include its relatively low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol. One direction is to further explore the mechanism of action of 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol and its potential therapeutic applications in various fields of medicine. Another direction is to develop more efficient synthesis methods for 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol and its derivatives. Additionally, the development of novel drug delivery systems for 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol could enhance its therapeutic potential and reduce potential toxicity.
Synthesemethoden
2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol can be synthesized through a multi-step process that involves the reaction of 2-acetylthiophene with thiourea to form 2-amino-5-thiophen-2-ylthiophene. This compound is then reacted with ethylene oxide to produce 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol. The purity of the synthesized 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol can be improved through recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has been studied for its potential therapeutic applications in various fields of medicine, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has been found to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological research, 2-Amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-amino-1-(5-thiophen-2-ylthiophen-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS2/c11-6-7(12)8-3-4-10(14-8)9-2-1-5-13-9/h1-5,7,12H,6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONLJCMCCQQBQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-{[2,2'-bithiophene]-5-yl}ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-4-methoxy-N-methylbenzenecarboxamide](/img/structure/B2409679.png)
![(1S,2R,5R,6R)-3-Azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B2409680.png)
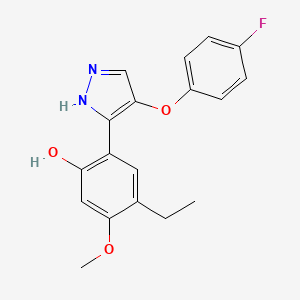
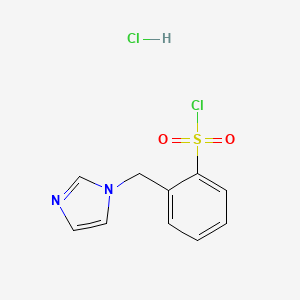
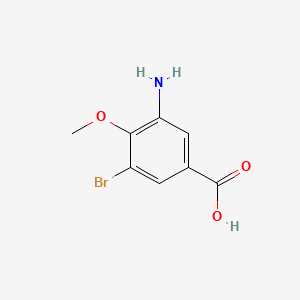
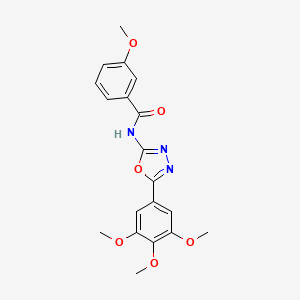
![2-Methyl-4-[4-(3-methylphenyl)piperazin-1-yl]-6-pyridin-2-ylpyrimidine](/img/structure/B2409688.png)
![N-(3-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2409689.png)
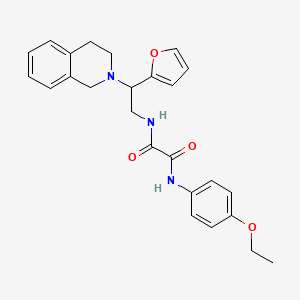
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2409691.png)
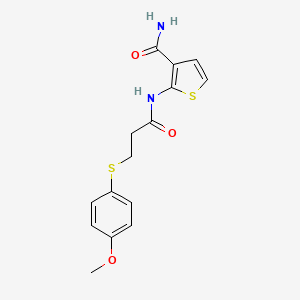
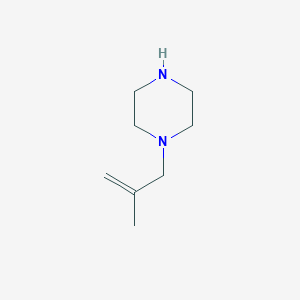
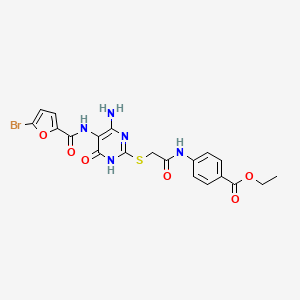
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2409699.png)